molecular formula C11H8F7NO2 B4712172 4,4,4-trifluoro-N-(2-fluorophenyl)-3-hydroxy-3-(trifluoromethyl)butanamide

4,4,4-trifluoro-N-(2-fluorophenyl)-3-hydroxy-3-(trifluoromethyl)butanamide

Cat. No.: B4712172
M. Wt: 319.17 g/mol
InChI Key: XBKMBZQGWWVUKV-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-N-(2-fluorophenyl)-3-hydroxy-3-(trifluoromethyl)butanamide is an organic compound characterized by the presence of multiple fluorine atoms. This compound is notable for its unique chemical structure, which includes both trifluoromethyl and fluorophenyl groups. These features make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-N-(2-fluorophenyl)-3-hydroxy-3-(trifluoromethyl)butanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoroaniline with trifluoroacetic anhydride to form an intermediate, which is then subjected to further reactions to introduce the hydroxy and trifluoromethyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and crystallization to purify the final product. The use of automated systems and advanced monitoring techniques ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-N-(2-fluorophenyl)-3-hydroxy-3-(trifluoromethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

4,4,4-Trifluoro-N-(2-fluorophenyl)-3-hydroxy-3-(trifluoromethyl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 4,4,4-trifluoro-N-(2-fluorophenyl)-3-hydroxy-3-(trifluoromethyl)butanamide exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors where the compound binds and modulates their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-1-phenylbutane-1,3-dione: Another fluorinated compound with similar structural features.

    4,4,4-Trifluoro-1-butanol: A simpler fluorinated alcohol with different reactivity.

    4,4,4-Trifluoro-N-[1-(2-fluorophenyl)ethyl]-2-butanamine: A related amine with distinct chemical properties.

Uniqueness

4,4,4-Trifluoro-N-(2-fluorophenyl)-3-hydroxy-3-(trifluoromethyl)butanamide is unique due to its combination of hydroxy, trifluoromethyl, and fluorophenyl groups. This combination imparts specific chemical and physical properties, such as high electronegativity and stability, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4,4,4-trifluoro-N-(2-fluorophenyl)-3-hydroxy-3-(trifluoromethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F7NO2/c12-6-3-1-2-4-7(6)19-8(20)5-9(21,10(13,14)15)11(16,17)18/h1-4,21H,5H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKMBZQGWWVUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC(C(F)(F)F)(C(F)(F)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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